Bronopol
Overview
Description
Propranolol hydrochloride is a synthetic beta-adrenergic receptor blocking agent, commonly known as a beta-blocker. It is used to treat various cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias. Additionally, it is employed in the management of anxiety, migraine prophylaxis, and certain types of tremors .
Mechanism of Action
Target of Action
Bronopol, or 2-Bromo-2-nitro-1,3-propanediol, is an organic compound with wide-spectrum antimicrobial properties . The primary targets of this compound are the essential thiols within the bacterial cell .
Mode of Action
This compound generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria . This is achieved via two distinct reactions between this compound and essential thiols within the bacterial cell . Under aerobic conditions, this compound catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .
Biochemical Pathways
The biochemical pathway affected by this compound involves the oxidation of thiol groups to disulfides . This reaction disrupts the normal functioning of the bacterial cell, leading to bacteriostasis, or the inhibition of bacterial growth .
Pharmacokinetics
It is more stable to hydrolysis in aqueous media under normal conditions compared to other aliphatic halogen-nitro compounds . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth, achieved through the oxidation of thiol groups to disulfides . This leads to bacteriostasis, or the inhibition of bacterial growth . It is also suggested that this compound’s action results in the generation of free radicals causing cell death .
Action Environment
This compound is used in various commercial and industrial applications, including oil field systems, air washer systems, air conditioning or humidifying systems, cooling water systems, papermills, absorbent clays, metal working fluids, printing inks, paints, adhesives and consumer products . Almost any industrial water system is a potential environment for bacterial growth, leading to slime and corrosion problems - in many of these systems this compound can be a highly effective treatment . The use of this compound in personal care products has declined due to the potential formation of nitrosamines .
Biochemical Analysis
Biochemical Properties
Bronopol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in the context of rice cultivation, this compound has been shown to be effective in managing rice bakanae disease and bacterial leaf blight .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Its degradation products, which include 2-bromo-2-nitro-ethanol, tri(hydroxymethyl)nitromethane, 2-bromoethanol, bromonitromethane, nitromethane, and formaldehyde, are known or suspected to be mutagens and carcinogens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms of these interactions are complex and may vary depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to be stable under acidic conditions . This compound can degrade into more toxic or prolonged adverse effect substances .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects can depend on the model organism and the specific experimental conditions, it is generally observed that higher doses of this compound can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. The exact nature of these interactions can depend on the specific metabolic context .
Transport and Distribution
This compound is transported and distributed within cells and tissues in ways that can depend on the specific biochemical context. It can interact with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function can vary depending on the specific cellular context. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propranolol hydrochloride is synthesized through a multi-step process. The synthesis typically begins with the reaction of 1-naphthol with epichlorohydrin to form glycidyl ether. This intermediate is then reacted with isopropylamine to yield propranolol. The final step involves the conversion of propranolol to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of propranolol hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Propranolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Propranolol can be oxidized to form α-naphthoxylactic acid and 4’-hydroxypropranolol.
Reduction: Reduction reactions are less common for propranolol but can occur under specific conditions.
Substitution: Propranolol can undergo substitution reactions, particularly involving its hydroxyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: α-naphthoxylactic acid, 4’-hydroxypropranolol
Reduction: Reduced derivatives of propranolol
Substitution: Various substituted propranolol derivatives
Scientific Research Applications
Propranolol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reaction mechanisms.
Biology: Employed in research on adrenergic receptor function and signal transduction pathways.
Medicine: Extensively studied for its therapeutic effects on cardiovascular diseases, anxiety disorders, and migraine prophylaxis.
Industry: Used in the development of controlled-release formulations and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-blocker used for similar indications but is more cardio-selective.
Metoprolol: A beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Nadolol: A non-selective beta-blocker like propranolol but with a longer half-life
Uniqueness
Propranolol hydrochloride is unique due to its non-selective nature, allowing it to block both β1 and β2 receptors. This broad activity makes it effective for a wide range of conditions, from cardiovascular diseases to anxiety and migraine prophylaxis .
Properties
IUPAC Name |
2-bromo-2-nitropropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO4/c4-3(1-6,2-7)5(8)9/h6-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKZNITIUWNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)([N+](=O)[O-])Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO4, Array | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024652 | |
Record name | Bronopol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8024652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromo-2-nitropropane-1,3-diol appears as white crystals. Ignite easily and burn readily. May detonate under strong shock. Decomposes when heated, evolving toxic gases. Toxic by skin absorption, inhalation or ingestion., Dry Powder; Liquid; Other Solid, ODOURLESS WHITE CRYSTALS. | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
305.1 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bronopol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13960 | |
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Flash Point |
167 °C | |
Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), 25-25g/100mL at 22°C, In water, 2.5X10+5 mg/L at 22 °C, Soluble in alcohol, ethyl acetate. Slightly soluble in chloroform, acetone, ether, benzene. Insoluble in ligroin., Solubility in water, g/100ml at 23 °C: 28 (freely soluble) | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/18067 | |
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Record name | Bronopol | |
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URL | https://www.drugbank.ca/drugs/DB13960 | |
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Record name | BRONOPOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Density |
Relative density (water = 1): 1.9 | |
Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Vapor Pressure |
1.2601e-05 mmHg at 68 °F (NTP, 1992), 1.26X10-5 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/18067 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | BRONOPOL | |
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Record name | 2-BROMO-2-NITRO-1,3-PROPANEDIOL | |
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Mechanism of Action |
It is proposed that bronopol generates biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between bronopol and essential thiols within the bacterial cell. Under aerobic conditions, bronopol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides. This reaction is accompanied by rapid consumption of oxygen, where oxygen acts as the final oxidant. During the conversion of cysteine to cystine, radical anion intermediates such as superoxide and peroxide are formed from bronopol to exert a direct bactericidal activity. The oxidation of excess thiols alters the redox state to create anoxic conditions, leading to a second reaction involving the oxidation of intracellular thiols such as glutathione to its disulfide. The resulting effects are inhibition of enzyme function, and reduced growth rate following the bacteriostatic period. Under the anoxic conditions, the reaction between thiol and bronopol decelerates without the involvement of oxygen and the consumption of bronopol predominates. Bronopol is ultimately removed from the reaction via consumption and resumption of bacterial growth occurs., ...Under aerobic conditions, bronopol catalytically oxidizes thiol-containing materials such as cysteine, with atmospheric oxygen as the final oxidant. By-products of this reaction are active oxygen species such as superoxide and peroxide, which are directly responsible for the bactericidal activity of the compound and for the reduced growth rate after the bacteriostatic period. | |
Record name | Bronopol | |
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URL | https://www.drugbank.ca/drugs/DB13960 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7195 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate-chloroform | |
CAS No. |
52-51-7 | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/18067 | |
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Record name | Bronopol | |
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Record name | Bronopol [INN:BAN:JAN] | |
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Record name | Bronopol | |
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URL | https://www.drugbank.ca/drugs/DB13960 | |
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Record name | bronopol | |
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Record name | 1,3-Propanediol, 2-bromo-2-nitro- | |
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Record name | Bronopol | |
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Record name | Bronopol | |
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Record name | BRONOPOL | |
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Melting Point |
266 to 271 °F (NTP, 1992), 123-130, 131.5 °C, 120-122 °C | |
Record name | 2-BROMO-2-NITROPROPANE-1,3-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/18067 | |
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Record name | Bronopol | |
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URL | https://www.drugbank.ca/drugs/DB13960 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Bronopol (2-bromo-2-nitropropane-1,3-diol) primarily acts by forming disulfide bonds with thiol-containing molecules within bacterial cells. [] This disrupts essential cellular processes and leads to bacterial death.
ANone: Under aerobic conditions, this compound catalytically oxidizes thiols, such as cysteine, using atmospheric oxygen. This reaction generates reactive oxygen species (ROS) like superoxide and peroxide. [] These ROS are directly responsible for this compound's bactericidal effect and contribute to the inhibited bacterial growth observed after the initial bacteriostatic period.
ANone: Yes. This compound's bactericidal activity is significantly reduced under anaerobic conditions. This is because the generation of ROS, crucial for its bactericidal action, is dependent on oxygen. [] In anaerobic environments, this compound primarily reacts with thiols and is consumed, eventually allowing bacterial growth to resume. []
ANone: this compound (2-bromo-2-nitropropane-1,3-diol) has the molecular formula C3H6BrNO4 and a molecular weight of 199.99 g/mol.
ANone: While this compound demonstrates greater activity at higher pH values, it also degrades more rapidly in alkaline environments. []
ANone: Yes, elevated temperatures accelerate the decomposition of this compound. []
ANone: Research indicates that the presence of sodium dodecylsulfate (SDS) significantly accelerates this compound degradation. Conversely, combining this compound with citric acid and SDS slows down its decomposition. []
ANone: Studies indicate that this compound degrades in oral hygiene formulations containing aqueous mediums, particularly those with higher pH values (4 to 10) and stored at higher temperatures. []
ANone: Yes, under aerobic conditions, this compound acts as a catalyst in the oxidation of thiols, with atmospheric oxygen serving as the final oxidant in the reaction. []
ANone: This specific research set doesn’t delve into structural modifications of this compound or their impact on its activity.
ANone: Research on grass carp (Ctenopharyngodon idella) reveals that the elimination of this compound is faster at 15°C than at 20°C. Additionally, the total exposure to this compound over time (AUC) is higher at higher temperatures. []
ANone: Studies show that a 15-minute bath in a 300 mg/L this compound solution effectively controls Saprolegnia infection in rainbow trout eggs, resulting in improved eyed embryo rate (78%), hatching rate (95%), and low deformity rate (1.3%). []
ANone: Yes, research indicates that daily 30-minute exposures to 50 ppm and 100 ppm this compound effectively control fungal infections in Ayu (Plecoglossus altivelis) eggs. []
ANone: Formaldehyde, while effective, raises concerns due to its potential toxicity to humans, fish, and the environment. []
ANone: Yes, this compound is considered a safer alternative to formaldehyde as it poses less risk to humans, fish, and the environment. []
ANone: Studies reveal that this compound can degrade in oral hygiene formulations, producing formaldehyde and nitro compounds. [] Some of these degradation products may act as nitrosating agents, potentially leading to the formation of nitrosamines, which are known carcinogens.
ANone: The 24-hour LC50 of this compound in striped catfish (Pangasianodon hypophthalmus) is 11.04 mg/L for fish weighing 3.5 g and 11.18 mg/L for fish weighing 6.7 g. [] This indicates that continuous exposure to the therapeutic dose could potentially be toxic to this species.
ANone: Several methods are available for this compound analysis:
* **High-performance liquid chromatography (HPLC):** This method is used to determine this compound levels in various matrices, including cosmetics, milk, and water. [, , , , ]* **Gas chromatography (GC):** Combined with an electron capture detector (ECD), GC can detect this compound after derivatization, such as with TMS (trimethylsilyl). []* **UV Spectrophotometry:** This technique can be used to quantify this compound in pharmaceutical formulations and assess its stability under different conditions. []* **Enzymatic micro-determination:** This method utilizes this compound's inhibition of the thiol protease papain for its quantification, especially in pharmaceuticals. []* **Liquid chromatography with electrochemical detection (LC-ECD):** This technique offers a sensitive method for simultaneously determining this compound, bronidox, and methyldibromo glutaronitrile in cosmetics. []* **Voltammetry:** This method, specifically using a glassy carbon electrode, can be employed for the amperometric determination of this compound in environmental water samples. []
ANone: this compound degradation can generate various byproducts, including methanol, formic acid, tris(hydroxymethyl)methane, and 2-bromo-2-nitroethanol. []
ANone: Method validation should encompass various parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and robust analytical results. [, , ]
ANone: Several alternatives to this compound exist, each with its own advantages and disadvantages:
- Formaldehyde: While effective against fungi in applications like aquaculture, it raises safety concerns for humans, fish, and the environment. []
- Malachite green: Another effective antifungal agent used in aquaculture, it also presents safety concerns. [, , ]
- Hydrogen peroxide: A potential alternative for controlling fungal infections in fish eggs. []
- Azidiol: Used as a milk preservative, it effectively inhibits bacterial growth but may not be suitable for all analytical tests. [, ]
- Potassium dichromate: Another milk preservative, but its effectiveness compared to this compound may vary depending on the specific milk component being analyzed. []
ANone: this compound finds applications in various fields:
- Microbiology: As an antimicrobial agent for controlling bacterial and fungal growth in diverse settings, including cosmetics, pharmaceuticals, and aquaculture. [, , , , , , , , , , , ]
- Chemistry: For its reactivity with thiols and catalytic properties in thiol oxidation reactions. []
- Environmental science: To investigate its degradation pathways and assess its environmental fate and potential risks. []
- Food science: For milk preservation and understanding its impact on analytical techniques used in dairy product analysis. [, , , ]
- Veterinary medicine: As a topical antiseptic and for controlling infections in aquatic animals. [, , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.